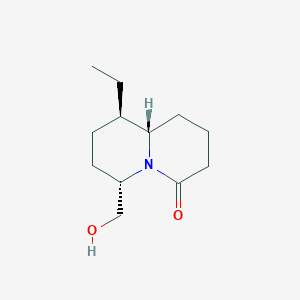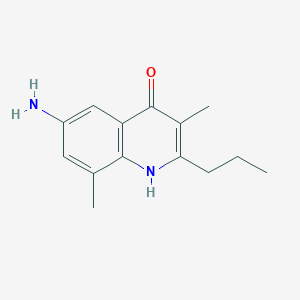
4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl- is a quinolinone derivative. Quinolinones are a class of compounds known for their diverse biological activities and are often studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of quinolinone derivatives typically involves the cyclization of aniline derivatives with appropriate carbonyl compounds
Industrial Production Methods
Industrial production methods for quinolinone derivatives often involve multi-step synthesis processes, including nitration, reduction, and cyclization reactions. The exact conditions, such as temperature, pressure, and catalysts, would depend on the specific compound being synthesized.
化学反応の分析
Types of Reactions
Oxidation: Quinolinone derivatives can undergo oxidation reactions, often leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert quinolinones to their corresponding hydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinolinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce hydroquinolines.
科学的研究の応用
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Investigated for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Potential therapeutic agents for treating various diseases.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of quinolinone derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. The exact mechanism for 4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl- would require detailed study.
類似化合物との比較
Similar Compounds
4(1H)-Quinolinone: The parent compound, known for its basic structure and biological activity.
6-amino-4(1H)-Quinolinone: Similar structure with an amino group at the 6-position.
3,8-dimethyl-4(1H)-Quinolinone: Similar structure with methyl groups at the 3- and 8-positions.
Uniqueness
4(1H)-Quinolinone, 6-amino-3,8-dimethyl-2-propyl- is unique due to the specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other quinolinone derivatives.
特性
分子式 |
C14H18N2O |
|---|---|
分子量 |
230.31 g/mol |
IUPAC名 |
6-amino-3,8-dimethyl-2-propyl-1H-quinolin-4-one |
InChI |
InChI=1S/C14H18N2O/c1-4-5-12-9(3)14(17)11-7-10(15)6-8(2)13(11)16-12/h6-7H,4-5,15H2,1-3H3,(H,16,17) |
InChIキー |
ROPUMYZKLXZQDM-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=O)C2=C(N1)C(=CC(=C2)N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


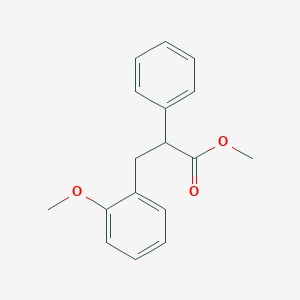
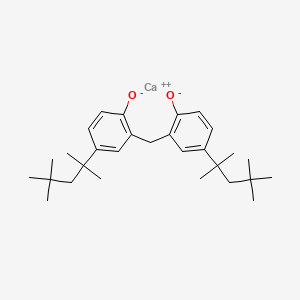
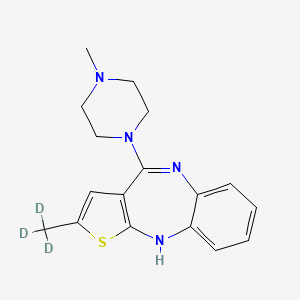
![4-nitrooxybutyl (E)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B13794327.png)
![2-(4,4-Dimethyl-2-oxo-2,4-dihydro-1h-benzo[d][1,3]oxazin-6-yl)benzonitrile](/img/structure/B13794341.png)
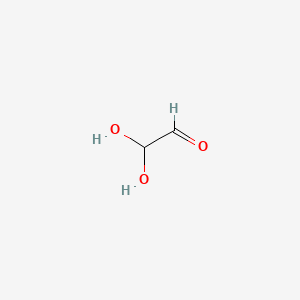

![alpha-D-mannose-(1-3)-[alpha-D-mannose-(1-6)]-beta-D-mannose-(1-4)-beta-N-acetyl-D-glucosamine-(1-4)-N-acetyl-D-glucosamine](/img/structure/B13794357.png)

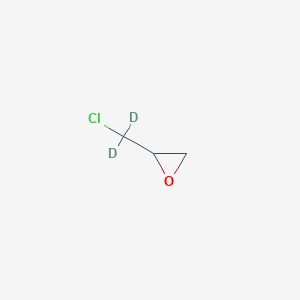
![(Z)-7-[(1R,4S,5R,6R)-6-[(E,3S)-3-hydroxyoct-1-enyl]-2,3-diazabicyclo[2.2.1]hept-2-en-5-yl]hept-5-enoic acid](/img/structure/B13794371.png)
![(1S,5S,9R)-7-methyl-4-methylidenetricyclo[4.3.2.01,5]undec-6-ene-5,9-diol](/img/structure/B13794373.png)
